(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone
Description
This compound features a pyridine ring substituted at the 4-position with a 1H-imidazol-1-yl group and linked via a methanone bridge to a 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole core. The benzoimidazoimidazole moiety is a bicyclic system with partial saturation (2,3-dihydro), which reduces aromaticity and may enhance conformational flexibility compared to fully planar analogs.
Properties
IUPAC Name |
1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-imidazol-1-ylpyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6O/c25-17(15-11-13(5-6-20-15)22-8-7-19-12-22)24-10-9-23-16-4-2-1-3-14(16)21-18(23)24/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIIFRCHXMHNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=CC=CC=C3N21)C(=O)C4=NC=CC(=C4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling under specific conditions.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and benzimidazole rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
(4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic rings. It is of interest for its potential applications in medicinal chemistry, organic synthesis, and materials science. The presence of imidazole and benzimidazole moieties within the structure suggests that it may exhibit significant biological activity.
IUPAC Name: 1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl-(4-imidazol-1-ylpyridin-2-yl)methanone
CAS Number: 1421524-20-0
Molecular Weight: 330.351
InChI: InChI=1S/C18H14N6O/c25-17(15-11-13(5-6-20-15)22-8-7-19-12-22)24-10-9-23-16-4-2-1-3-14(16)21-18(23)24/h1-8,11-12H,9-10H2
Potential Applications
The compound's structure, which combines multiple heterocyclic rings, may confer enhanced biological activity and versatility in chemical synthesis compared to simpler analogs.
Medicinal Chemistry
The presence of imidazole and benzimidazole moieties suggests potential biological activity.
Imidazoles A simpler structure with a single imidazole ring, are known for their antifungal and antibacterial properties.
Benzimidazoles contain a benzimidazole ring and are used in various pharmaceuticals, including antiparasitic drugs.
Pyridine Derivatives are often used in the synthesis of agrochemicals and pharmaceuticals.
Organic Synthesis
The synthesis of (4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone typically involves multi-step organic reactions. A common approach is to start with the preparation of the imidazole and benzimidazole intermediates, followed by their coupling under specific conditions.
Imidazole Synthesis: The imidazole ring can be synthesized using a variety of methods, including the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Benzimidazole Synthesis: Benzimidazole can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Materials Science
Mechanism of Action
The mechanism of action of (4-(1H-imidazol-1-yl)pyridin-2-yl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone is likely related to its ability to interact with biological macromolecules. The imidazole and benzimidazole rings can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Target Compound : 4-(1H-imidazol-1-yl)pyridin-2-yl group.
- Analog from : The pyridine ring is substituted with a 4-methylpiperazin-1-yl group instead of imidazole. This modification increases molecular weight (362.4 g/mol) and introduces a basic tertiary amine, likely improving water solubility and bioavailability .
- Analog from : Features a 4-methoxybenzyl group linked to a pyridine-piperazine system. The methoxy group enhances lipophilicity, which may influence blood-brain barrier penetration .
Core Structural Modifications
- Benzoimidazoimidazole vs. Imidazo[1,2-a]pyrimidines () :
- The benzoimidazoimidazole core in the target compound is less common than imidazo[1,2-a]pyrimidines.
- Imidazo[1,2-a]pyrimidines are synthesized via one-pot multi-component reactions and exhibit anxiolytic and cardiovascular activities .
- The partial saturation (2,3-dihydro) in the target compound may reduce metabolic instability compared to fully aromatic systems.
Pharmacological Potential
- Anticancer Activity : Dihydroperimidines () with imidazolyl substituents show anticancer activity, suggesting the target compound’s imidazole group may confer similar properties .
- Receptor Binding : The imidazole moiety in ’s compound targets histamine H1/H4 receptors, implying the target compound could interact with similar pathways .
Data Table: Key Structural and Functional Comparisons
*Estimated based on analog in .
Research Findings and Implications
- Structural Flexibility : The dihydro group in the target compound may enhance binding to flexible enzyme pockets, unlike rigid aromatic systems .
- Synergistic Effects : Combining imidazole (hydrogen bonding) and pyridine (π-stacking) groups could optimize interactions with biological targets, as seen in ’s histamine receptor ligands .
Q & A
Q. Table 1: Structural Analogs for Comparative Spectral Analysis
| Compound Name | Key Features | Reference |
|---|---|---|
| 7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one | Similar pyrido-pyrimidine core | |
| Phenyl-(4-phenyl-1H-imidazol-2-yl)methanone | Shared aroyl-imidazole motif |
Basic: What spectroscopic methods are critical for characterizing this compound?
Answer:
Essential techniques include:
- FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and aromatic C-H stretches .
- NMR : ¹H/¹³C NMR identifies proton environments (e.g., imidazole CH at δ 7.5–8.5 ppm, pyridine CH at δ 8.0–9.0 ppm) .
- TOF-MS : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in tautomeric forms or stereochemistry .
Advanced: How can researchers design experiments to probe this compound’s biological mechanism of action?
Answer:
To elucidate mechanisms, employ:
- Receptor binding assays : Screen against histamine (H1/H4) or kinase targets using radiolabeled ligands, given structural similarities to known H1/H4 ligands .
- Molecular docking : Use software like AutoDock Vina to predict interactions with active sites (e.g., imidazole rings binding to Zn²+ in enzymes) .
- Kinetic studies : Measure inhibition constants (Ki) for enzymes like cytochrome P450 to assess metabolic stability .
Basic: What are the structural features that influence this compound’s reactivity?
Answer:
Key features include:
- Fused heterocycles : The benzo[d]imidazo[1,2-a]imidazole core enhances π-π stacking and hydrogen bonding .
- Electron-withdrawing groups : The pyridin-2-yl moiety directs electrophilic substitution to meta/para positions .
- Ketenimine reactivity : The methanone bridge participates in nucleophilic acyl substitutions .
Advanced: How can synthetic by-products be minimized during scale-up?
Answer:
- Reagent stoichiometry : Maintain a 1:1 ratio of imidazole and pyridine precursors to avoid dimerization .
- In-line purification : Use flow chemistry with scavenger resins to remove unreacted aldehydes .
- Cryogenic quenching : Rapid cooling (-20°C) prevents thermal degradation of intermediates .
Basic: What are the compound’s potential applications in medicinal chemistry?
Answer:
- Antimicrobial activity : Analogous benzimidazole derivatives show MIC values <10 µg/mL against Gram-positive bacteria .
- Kinase inhibition : Pyrido-imidazole scaffolds inhibit tyrosine kinases (IC50 ~50 nM) .
- CNS modulation : Structural analogs act as dual H1/H4 receptor ligands for neuroinflammatory targets .
Advanced: How can computational methods predict this compound’s pharmacokinetics?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (~2.5), suggesting moderate blood-brain barrier penetration .
- Metabolic stability assays : Liver microsome studies identify primary oxidation sites (e.g., imidazole methyl groups) .
- QSAR modeling : Correlate substituent electronegativity with bioavailability using Hammett constants .
Basic: How do structural analogs compare in terms of stability and reactivity?
Answer:
Analog modifications (Table 1) impact:
- Stability : Electron-donating groups (e.g., methoxy) reduce oxidative degradation .
- Solubility : Piperazine-containing analogs show enhanced aqueous solubility (logS > -4) .
Advanced: What strategies address low reproducibility in biological assays?
Answer:
- Batch standardization : Use HPLC-purified batches (>98% purity) to control variability .
- Positive controls : Include reference compounds (e.g., dexamethasone for anti-inflammatory assays) .
- Dose-response curves : Validate activity across 3+ independent replicates to exclude false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
